molecular formula C6H12N2O4 B13419964 [(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea

[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea

Cat. No.: B13419964
M. Wt: 176.17 g/mol
InChI Key: QPADYGQDEFABBT-PYHARJCCSA-N
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Description

[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea is a compound that belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. This compound is notable for its unique structure, which includes a tetrahydrofuran ring with hydroxyl and hydroxymethyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea typically involves the reaction of a suitable precursor with urea under controlled conditions. One common method involves the use of 4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl as a starting material, which is then reacted with urea in the presence of a catalyst to form the desired compound. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an inhibitor of specific enzymes.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of [(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, often forming hydrogen bonds with the active sites of enzymes. This can lead to inhibition or activation of the enzyme, depending on the specific context.

Comparison with Similar Compounds

[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea can be compared with other similar compounds, such as:

    Tetrahydrouridine: A compound with a similar tetrahydrofuran ring structure, used as an inhibitor of cytidine deaminase.

    5-fluorouridine: Another nucleoside analog with a pyrimidine base, used in cancer treatment.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea

InChI

InChI=1S/C6H12N2O4/c7-6(11)8-5-1-3(10)4(2-9)12-5/h3-5,9-10H,1-2H2,(H3,7,8,11)/t3-,4+,5?/m0/s1

InChI Key

QPADYGQDEFABBT-PYHARJCCSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1NC(=O)N)CO)O

Canonical SMILES

C1C(C(OC1NC(=O)N)CO)O

Origin of Product

United States

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